molecular formula C10H20N2O4S B5563402 Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate

Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate

Cat. No.: B5563402
M. Wt: 264.34 g/mol
InChI Key: NCISFTPZVRUJIL-UHFFFAOYSA-N
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Description

Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate is a piperidine derivative featuring a dimethylsulfamoyl group at the 1-position and an ethoxycarbonyl group at the 4-position. This compound is structurally characterized by its bicyclic sulfonamide moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-4-16-10(13)9-5-7-12(8-6-9)17(14,15)11(2)3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCISFTPZVRUJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with dimethylsulfamoyl chloride and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This capability is essential for developing new pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with electrophiles to form substituted products
Amide FormationUsed as an intermediate for synthesizing amides
Coupling ReactionsParticipates in coupling reactions to form larger molecules

Potential Biological Applications
Research indicates that this compound may exhibit biological activity, making it a candidate for further exploration in pharmacology. Its interactions with biological targets are under investigation to assess its therapeutic potential.

Case Study: Biological Interactions

A study investigated the compound's interaction with specific enzymes and receptors, suggesting that its piperidine ring enhances binding affinity, which could lead to various biological effects. The compound's mechanism of action is believed to involve modulation of enzyme activity, potentially impacting metabolic pathways relevant to disease treatment .

Medicinal Chemistry

Drug Development
The compound's structural features make it a promising candidate for drug development. Researchers are exploring its role in creating new therapeutic agents targeting various diseases, including cancer and neurological disorders. The sulfonamide group may enhance solubility and bioavailability, critical factors in drug design.

Table 2: Potential Therapeutic Applications

Disease TypeProposed Mechanism of ActionReference
CancerModulation of cell signaling pathways
Neurological DisordersInteraction with neurotransmitter receptors
Anti-inflammatoryInhibition of inflammatory mediators

Industrial Applications

Chemical Production
In industrial settings, this compound is utilized in the production of various chemical intermediates. Its ability to participate in diverse chemical reactions makes it valuable for synthesizing specialty chemicals used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparison

Piperidine-4-carboxylate derivatives vary in substituents at the 1-position, significantly affecting their physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 1-Position Key Structural Features
Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate Dimethylsulfamoyl (-SO₂N(CH₃)₂) Compact sulfonamide with two methyl groups
Ethyl 1-(tosyl)piperidine-4-carboxylate Tosyl (-SO₂C₆H₄CH₃) Bulky aromatic sulfonyl group
Ethyl 1-(4-chlorophenylsulfonyl)piperidine-3-carboxylate 4-Chlorophenylsulfonyl (-SO₂C₆H₄Cl) Electron-withdrawing chloro substituent
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate Morpholinopyrimidinyl Heterocyclic substituent with hydrogen-bonding capacity

Key Observations :

  • Steric Effects: Bulky substituents like tosyl or morpholinopyrimidinyl reduce conformational flexibility, impacting binding to biological targets .

Key Observations :

  • Target Specificity: Morpholinopyrimidinyl derivatives exhibit potent antitubercular activity, likely due to interactions with decaprenylphosphoryl-β-D-ribose oxidase .
  • Enzyme Inhibition : Sulfamoylbenzoyl analogs show high affinity for carbonic anhydrase isoforms, attributed to the sulfonamide-Zn²⁺ interaction in the active site .
Physicochemical Properties
Property This compound* Ethyl 1-(tosyl)piperidine-4-carboxylate Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
Molecular Weight (g/mol) ~263.3 349.4 269.73
LogP (Predicted) 1.2–1.5 2.8 2.1
Aqueous Solubility (mg/mL) Moderate (5–10) Low (<1) Low (1–2)
Melting Point (°C) Not reported 55–60 55–60

*Estimated based on analogs.
Key Observations :

  • Lipophilicity : Tosyl derivatives exhibit higher LogP values, correlating with reduced aqueous solubility .
  • Thermal Stability : Chloropyridazinyl analogs have lower melting points, likely due to weaker crystal packing .

Biological Activity

Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound is characterized by a piperidine ring substituted with a dimethylsulfamoyl group and an ethyl carboxylate moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine ring enhances binding affinity, which modulates the activity of various biological pathways. Research indicates that compounds with similar structures have shown promise in inhibiting viral replication, particularly against coronaviruses, by interfering with polyprotein processing .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the piperidine ring can significantly alter pharmacological properties:

Substituent Effect on Activity
DimethylsulfamoylIncreases binding affinity to target enzymes
Ethyl carboxylateEnhances solubility and bioavailability
Additional alkyl groupsCan improve metabolic stability but may reduce potency

Antiviral Activity

A study focused on 1,4,4-trisubstituted piperidines, including derivatives of this compound, demonstrated significant antiviral activity against human coronavirus 229E (HCoV-229E) and influenza viruses. The research highlighted that these compounds inhibit viral replication at early stages .

In Vitro and In Vivo Studies

In vitro studies have shown that this compound exhibits potent inhibitory effects on various enzymes involved in cellular signaling pathways. For instance, compounds derived from this scaffold have been tested for their ability to inhibit the ERK5 pathway, which is implicated in cancer progression .

In vivo studies further support these findings, indicating that derivatives can effectively reduce tumor growth in mouse models when administered at appropriate dosages .

Case Studies

  • Case Study: Antiviral Efficacy
    • A recent study evaluated the efficacy of piperidine derivatives against SARS-CoV-2. Results indicated that certain modifications to the piperidine structure led to enhanced antiviral activity, supporting the hypothesis that structural optimization can yield more effective therapeutic agents .
  • Case Study: Cancer Research
    • Another investigation into the effects of piperidine-based compounds on cancer cell lines revealed significant cytotoxicity. These findings suggest potential applications in cancer therapy, particularly for targeting specific signaling pathways involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-(dimethylsulfamoyl)piperidine-4-carboxylate, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling reactions using agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile. Post-synthesis purification via recrystallization or chromatography (e.g., silica gel column) is critical for achieving >95% purity . Optimization includes controlling reaction parameters (e.g., temperature, stoichiometry) and using anhydrous conditions to minimize side reactions .

Q. How can the structural integrity of this compound be confirmed?

  • Methodology : Use spectroscopic techniques:

  • NMR : Analyze proton/carbon environments (e.g., piperidine ring protons at δ 1.2–3.5 ppm, ester carbonyl at ~170 ppm).
  • IR : Confirm ester (C=O stretch at ~1720 cm⁻¹) and sulfonamide (S=O stretches at 1150–1350 cm⁻¹) functional groups.
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the dimethylsulfamoyl group .

Q. What purification methods are most effective for isolating this compound?

  • Methodology : Recrystallization using ethanol/water mixtures or chromatography (e.g., reverse-phase HPLC with acetonitrile/water gradients) effectively removes unreacted intermediates. Purity can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency. Catalysts like DMAP improve acylation reactions. Kinetic studies using in-situ IR or HPLC can identify optimal reaction times (typically 12–24 hrs) . For scale-up, continuous flow systems reduce side-product formation .

Q. What strategies are effective in resolving contradictory biological activity data across different assay models?

  • Methodology :

  • Dose-Response Studies : Perform IC50/EC50 assays in multiple cell lines (e.g., HEK293, HeLa) to assess reproducibility.
  • Structural Modifications : Compare activity of analogs (e.g., methyl vs. ethyl esters) to identify pharmacophore requirements.
  • Target Validation : Use CRISPR/Cas9 knockdown or overexpression models to confirm specificity for enzymes (e.g., carbonic anhydrase) or receptors .

Q. How can computational tools predict the interaction of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., HDACs). Validate with MD simulations (100 ns trajectories) to assess stability.
  • QSAR Models : Corrogate substituent effects (e.g., sulfamoyl vs. acetyl groups) on inhibitory potency using datasets from PubChem .

Q. What analytical approaches quantify degradation products under varying storage conditions?

  • Methodology :

  • Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) with HPLC-MS monitoring.
  • Forced Degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), or basic (0.1M NaOH) conditions. Identify hydrolyzed products (e.g., free piperidine) via LC-HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.